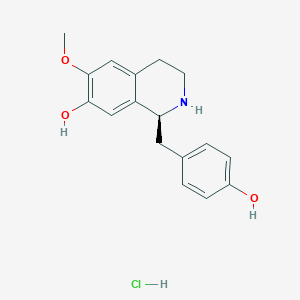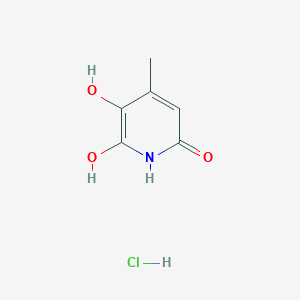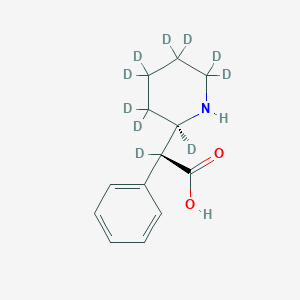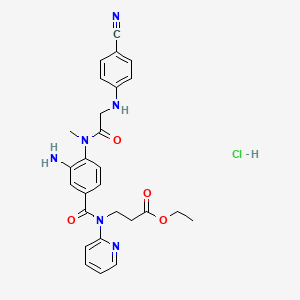
Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, cyano, and amide groups, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Amination Reactions: Introduction of amino groups through nucleophilic substitution reactions.
Amidation Reactions: Formation of amide bonds by reacting carboxylic acids or their derivatives with amines.
Coupling Reactions: Use of coupling agents to link different molecular fragments.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反应分析
Types of Reactions
Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups using oxidizing agents.
Reduction: Reduction of cyano groups to amines using reducing agents.
Substitution: Nucleophilic substitution reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of amino groups may yield nitro derivatives, while reduction of cyano groups may produce primary amines.
科学研究应用
Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
相似化合物的比较
Similar Compounds
- Ethyl 3-(3-Amino-4-(2-((4-methylphenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride
- Ethyl 3-(3-Amino-4-(2-((4-chlorophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride
Uniqueness
Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the cyano group plays a crucial role in the desired chemical or biological activity.
属性
分子式 |
C27H29ClN6O4 |
|---|---|
分子量 |
537.0 g/mol |
IUPAC 名称 |
ethyl 3-[[3-amino-4-[[2-(4-cyanoanilino)acetyl]-methylamino]benzoyl]-pyridin-2-ylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C27H28N6O4.ClH/c1-3-37-26(35)13-15-33(24-6-4-5-14-30-24)27(36)20-9-12-23(22(29)16-20)32(2)25(34)18-31-21-10-7-19(17-28)8-11-21;/h4-12,14,16,31H,3,13,15,18,29H2,1-2H3;1H |
InChI 键 |
XWTAAGWQZDHTGR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)N(C)C(=O)CNC3=CC=C(C=C3)C#N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



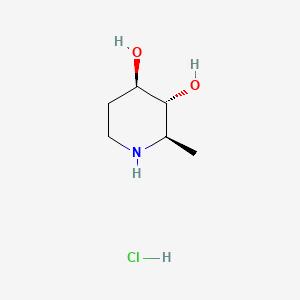

![[2-[(2-Bromophenyl)methoxy]phenyl]methanol](/img/structure/B13861139.png)
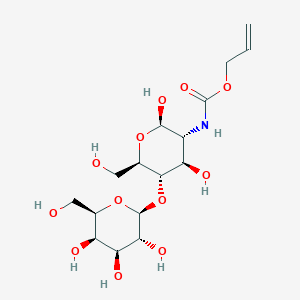
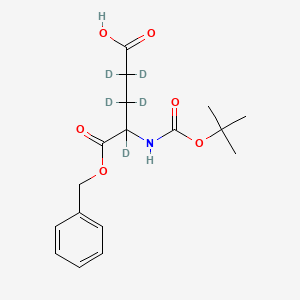
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)
![4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13861167.png)
